(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
Overview
Description
(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde is a chiral compound that plays a significant role in organic synthesis. This compound is characterized by its oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of the Boc (tert-butoxycarbonyl) protecting group enhances its stability and makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde typically involves the reaction of (S)-2-amino-2-methyl-1-propanol with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino alcohol. This intermediate is then subjected to cyclization with formaldehyde to yield the desired oxazolidine compound. The reaction conditions often include the use of a base such as triethylamine and an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxylic acid.
Reduction: (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-methanol.
Substitution: (S)-(-)-2,2-dimethyloxazolidine-4-carboxaldehyde.
Scientific Research Applications
(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde involves its ability to act as a chiral auxiliary in asymmetric synthesis. The compound’s oxazolidine ring provides a rigid framework that facilitates the formation of stereochemically pure products. The Boc group serves as a protecting group, ensuring the stability of the intermediate during various reaction steps.
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
- (S)-(-)-2,2-dimethyloxazolidine-4-carboxaldehyde
- ®-(+)-2,2-dimethyloxazolidine-4-carboxaldehyde
Uniqueness
(S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination enhances its utility in asymmetric synthesis and makes it a valuable intermediate in the preparation of chiral compounds.
Properties
IUPAC Name |
tert-butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJXYVJNOCLJLJ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C=O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144900 | |
Record name | 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102308-32-7 | |
Record name | 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (S)-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102308327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BOC-2,2-DIMETHYLOXAZOLIDINE-4-CARBOXALDEHYDE, (S)-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41AJ913HQI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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